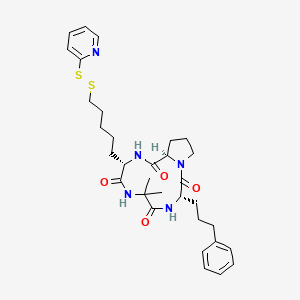

cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-)

Description

Structure

2D Structure

Properties

Molecular Formula |

C32H43N5O4S2 |

|---|---|

Molecular Weight |

625.8 g/mol |

IUPAC Name |

(3S,9S,12R)-6,6-dimethyl-3-(3-phenylpropyl)-9-[5-(pyridin-2-yldisulfanyl)pentyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |

InChI |

InChI=1S/C32H43N5O4S2/c1-32(2)31(41)35-25(17-11-15-23-13-5-3-6-14-23)30(40)37-21-12-18-26(37)29(39)34-24(28(38)36-32)16-7-4-10-22-42-43-27-19-8-9-20-33-27/h3,5-6,8-9,13-14,19-20,24-26H,4,7,10-12,15-18,21-22H2,1-2H3,(H,34,39)(H,35,41)(H,36,38)/t24-,25-,26+/m0/s1 |

InChI Key |

DIIWIWBDXZTFQP-KKUQBAQOSA-N |

Isomeric SMILES |

CC1(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCSSC3=CC=CC=N3)CCCC4=CC=CC=C4)C |

Canonical SMILES |

CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCSSC3=CC=CC=N3)CCCC4=CC=CC=C4)C |

Origin of Product |

United States |

Conformational Analysis and Structural Determinants of Cyclo L Am7 S2py Aib L Ph5 D Pro

Theoretical Frameworks for Cyclic Peptide Conformation

The conformational landscape of a cyclic peptide is governed by a set of well-established principles that dictate the accessible and stable three-dimensional arrangements of the peptide backbone. These frameworks provide a basis for understanding and predicting the structure of novel cyclic peptides.

The chirality of the constituent amino acids is a powerful tool for modulating the three-dimensional architecture of cyclic peptides. The incorporation of D-amino acids into a sequence of L-amino acids introduces specific turns and folds that would otherwise be energetically unfavorable. The presence of a D-amino acid can induce the formation of a βII'-turn, a common structural motif in cyclic peptides. This is a key strategy in peptide design to create specific and stable conformations. The arrangement of L- and D-amino acids within the cyclic structure can be used to systematically "screen" for bioactive conformations by forcing the peptide backbone into different spatial arrangements. For instance, in cyclic pentapeptides containing one D-amino acid and four L-amino acids, the D-residue strongly favors the i+1 position of a βII'-turn. This predictable influence allows for the rational design of cyclic peptides with desired structural features. The alternation of L- and D-amino acids can also lead to unique amphipathic structures where the side chains are segregated to opposite faces of the peptide backbone.

Conformational Constraints Imparted by Non-Proteinogenic Amino Acids

The inclusion of non-proteinogenic amino acids, which are not found in the standard genetic code, is a common strategy to introduce specific conformational biases and enhance the stability and bioavailability of peptides. The compound cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) contains three such residues: α-aminoisobutyric acid (Aib), D-proline (D-Pro), and the L-Am7(S2Py) moiety.

Alpha-aminoisobutyric acid (Aib) is a simple, achiral α,α-disubstituted amino acid that exerts a profound influence on peptide conformation. The presence of two methyl groups on its α-carbon sterically restricts the accessible regions of the Ramachandran plot to those corresponding to helical structures. Aib residues strongly favor the adoption of 3(10)-helical or α-helical conformations. mdpi.com In shorter peptides, Aib is known to stabilize β-turn structures, particularly type II β-turns. mdpi.com The incorporation of Aib into a peptide sequence can induce and stabilize helical structures even when the surrounding residues would not typically favor such a conformation. acs.orggla.ac.uk This helical-inducing property is a powerful tool in peptide design for creating rigid and well-defined secondary structures. acs.org Molecular dynamics simulations of Aib-rich peptides have shown that their conformational distribution in solution is significantly narrower compared to peptides composed solely of standard amino acids, highlighting the rigidifying effect of Aib. nih.gov

The L-Am7(S2Py) moiety is a non-proteinogenic amino acid characterized by a long, flexible heptyl side chain terminating in a pyridyl disulfide group. The primary role of the pyridyl disulfide group is often for site-specific conjugation, such as the formation of disulfide bonds with cysteine residues in other molecules. nih.gov From a conformational standpoint, the long aliphatic chain of the L-Am7 moiety introduces a significant degree of localized flexibility. This flexible tether allows the pyridyl disulfide headgroup to orient itself in various positions relative to the peptide backbone, which can be advantageous for seeking out and reacting with a target thiol group.

Experimental Techniques for Conformational Elucidation

The determination of the three-dimensional structure of cyclic peptides in solution is critical for understanding their biological activity. High-resolution nuclear magnetic resonance (NMR) spectroscopy, in conjunction with other spectroscopic methods, provides detailed insights into the conformational preferences of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

NMR spectroscopy is the most powerful tool for determining the solution-state conformation of cyclic peptides. For a molecule like cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-), a combination of one-dimensional and two-dimensional NMR experiments would be employed to gain a comprehensive understanding of its structure.

High-resolution NMR solution structures have been successfully determined for a selection of related cyclic α/β-tetrapeptide HDAC inhibitors. nih.gov These studies have shown that in many instances, the compounds adopt a single, well-defined conformation in solution, which is a desirable property for structure-activity relationship (SAR) studies. nih.gov The incorporation of conformationally constrained residues like α-aminoisobutyric acid (Aib) and D-proline (D-Pro) is known to significantly reduce the conformational flexibility of the peptide backbone, often leading to more stable and predictable structures. acs.org

Key NMR techniques and the information they provide include:

1D ¹H NMR: Provides initial information on the number and chemical environment of protons in the molecule. The chemical shifts of amide protons (NH) are particularly sensitive to their involvement in hydrogen bonds.

2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which helps in the assignment of amino acid spin systems.

2D TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to the entire spin system of an amino acid residue.

2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are crucial for determining the spatial proximity of protons that are not directly bonded. The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing the distance restraints necessary for structure calculation.

¹³C NMR (HSQC, HMBC): Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to assign the carbon resonances and to confirm the connectivity of the peptide backbone and side chains.

Spectroscopic Methods for Secondary Structure Analysis

While NMR provides the most detailed structural information, other spectroscopic techniques can offer complementary insights into the secondary structure of cyclic peptides.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure elements of peptides. The shape and magnitude of the CD spectrum can indicate the presence of characteristic structures like β-turns and β-sheets, which are common in cyclic peptides. For instance, cyclic hexapeptides are known to often adopt conformations with two β-turns.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of the amide I and amide II bands in IR and Raman spectra are sensitive to the peptide's secondary structure and hydrogen bonding patterns.

Computational Approaches to Conformational Sampling and Prediction

Computational methods are indispensable for exploring the conformational landscape of flexible molecules like cyclic peptides and for refining structures determined from experimental data.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational dynamics of a peptide in a simulated environment (e.g., in water or a lipid bilayer).

A typical workflow for an MD simulation of a cyclic peptide would involve:

System Setup: The peptide structure is placed in a simulation box filled with solvent molecules (e.g., water), and ions are added to neutralize the system.

Energy Minimization: The initial system is relaxed to remove any steric clashes or unfavorable contacts.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the desired pressure.

Production Run: A long simulation is run to generate a trajectory of the peptide's motion over time.

Analysis: The trajectory is analyzed to identify stable conformations, hydrogen bonding patterns, and other structural features.

Enhanced Sampling Methods (e.g., Replica Exchange MD, Bias-Exchange Metadynamics)

A significant challenge in MD simulations is the vast conformational space that needs to be explored. For complex molecules, standard MD simulations may get trapped in local energy minima. Enhanced sampling methods are employed to overcome this limitation and achieve more comprehensive conformational sampling.

Replica Exchange Molecular Dynamics (REMD): In REMD, multiple simulations (replicas) of the system are run in parallel at different temperatures. Periodically, the coordinates of the replicas are exchanged. This allows the system to overcome energy barriers at higher temperatures and then sample the low-energy conformations at lower temperatures.

Bias-Exchange Metadynamics (BE-META): This method uses a history-dependent biasing potential to discourage the system from revisiting previously explored conformations. BE-META has been successfully used to predict the structural ensembles of cyclic peptides containing amino acids not present in the original training data for machine learning models. nih.gov

Force Field Development and Validation for Unusual Amino Acids

The accuracy of MD simulations is highly dependent on the quality of the force field, which is a set of parameters that describes the potential energy of the system. Standard force fields are well-parameterized for the 20 common proteinogenic amino acids, but they may not accurately represent the behavior of unusual amino acids like L-Am7(S2Py) and L-Ph5.

Therefore, a crucial step in the computational study of cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) would be the development and validation of force field parameters for its non-standard residues. This process typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on small model compounds representing the unusual amino acid to obtain reference data on their geometry, vibrational frequencies, and interaction energies.

Parameterization: The force field parameters (e.g., bond lengths, bond angles, dihedral angles, partial charges) are adjusted to reproduce the QM data.

Validation: The new parameters are tested by running MD simulations on the isolated amino acid or a small peptide containing it and comparing the results with available experimental data.

The development of MD-derived features for non-canonical amino acids has been shown to improve the accuracy of machine learning models for predicting the structural ensembles of cyclic peptides. nih.gov

Structure Activity Relationship Sar Studies of Cyclic Peptides Incorporating Specialized Amino Acids

General Methodologies for Establishing Structure-Activity Relationships in Peptides

Establishing a clear SAR for a peptide is a multifaceted process that combines synthetic chemistry, biophysical characterization, and computational modeling. Several key methodologies are routinely employed:

Alanine (B10760859) Scanning Mutagenesis : This is a widely used technique to identify "hotspot" residues that are critical for biological function. nih.govgenscript.com Each amino acid residue in the peptide is systematically replaced with alanine, and the effect on activity is measured. researchgate.net A significant loss of activity upon substitution indicates that the original residue's side chain is crucial for interaction with the target, whereas maintained or improved activity suggests the position is more tolerant to modification. nih.govresearchgate.net

Truncation Analysis : This involves systematically removing amino acids from the N- or C-terminus of a peptide to identify the minimal sequence required for activity. This helps to delineate the core binding motif and eliminate non-essential residues.

Positional Scanning : In this approach, each position in the peptide sequence is substituted with a series of different amino acids (both natural and unnatural) to probe which chemical properties (e.g., hydrophobicity, charge, size) are favored at that location. This can lead to the discovery of substitutions that enhance potency or selectivity.

Conformational Analysis : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to determine the three-dimensional structure of the peptide. nih.gov This structural information is invaluable for understanding how the peptide folds and presents its functional groups for target recognition. Computational methods, including molecular dynamics simulations, complement these experimental techniques by exploring the conformational landscape of the peptide in different environments. nih.govyoutube.com

Computational Modeling and QSAR : Quantitative Structure-Activity Relationship (QSAR) models use statistical and machine learning methods to correlate physicochemical properties or structural descriptors of peptides with their biological activities. mdpi.com These models can then be used to predict the activity of novel, un-synthesized analogs, thereby guiding the design process. frontiersin.orgmdpi.com

Influence of Individual Residues on Biological Activity and Conformation

The L-Am7(S2Py) residue is a non-canonical amino acid featuring a seven-carbon chain (Am7) and a pyridyl disulfide (S2Py) group. This residue is particularly significant for its role in covalent or targeted interactions.

Covalent Targeting : The pyridyl disulfide group is a reactive moiety capable of forming a disulfide bond with a free cysteine residue on a target protein. This covalent interaction can lead to irreversible or long-lasting inhibition, significantly enhancing potency. This strategy has been successfully employed in the design of inhibitors for various enzymes.

Anchor for Binding : The 2-amino-7-sulfanylheptanoic acid (SHA) portion can act as an anchor, coordinating with metal ions, such as the zinc ion often found in the active sites of enzymes like histone deacetylases (HDACs). bakerlab.org Building a cyclic peptide around such an anchor is a powerful design strategy. youtube.comyoutube.com

SAR studies focusing on this position would involve modifying both the linker length (the seven-carbon chain) and the reactive group. For instance, altering the chain length could optimize the positioning of the reactive group within the binding site, while replacing the pyridyl disulfide with other thiol-reactive groups could modulate reactivity and selectivity.

Aminoisobutyric acid (Aib) is an achiral, α,α-disubstituted amino acid known for its profound effect on peptide conformation. researchgate.net

Conformational Constraint : The presence of two methyl groups on the α-carbon of Aib severely restricts the available Ramachandran space, favoring the adoption of helical (specifically 3₁₀-helix) or turn structures. acs.orgias.ac.in This pre-organization of the peptide backbone reduces the entropic penalty upon binding to a target, which can lead to higher affinity. nih.gov

Increased Stability : The sterically hindered nature of Aib residues also provides protection against proteolytic degradation, enhancing the metabolic stability and in vivo half-life of the peptide. researchgate.net

In SAR studies, replacing Aib with other amino acids like glycine (B1666218) (for flexibility) or alanine (for less constraint) can reveal the importance of the induced rigid conformation for biological activity. nih.gov Conversely, introducing Aib into a flexible peptide can be a strategy to lock it into a more bioactive conformation. nih.gov

Table 1: Effect of Helical Chain Length in Aib-Containing Peptides on siRNA Delivery

| Peptide | Aib-Containing Helical Residues | siRNA Delivery |

| PI | 20 | Yes |

| PIV | 16 | No |

| PV | 12 | No |

| PVI | 8 | No |

| Data derived from studies on Aib-containing amphipathic helical peptides conjugated to cRGDfC, demonstrating that a minimum helical length is required for function. nih.gov |

The incorporation of D-amino acids, and D-proline in particular, is a common strategy in peptide design to enhance stability and modulate conformation. nih.govmdpi.com

Proteolytic Resistance : Peptide bonds involving D-amino acids are not readily recognized by most endogenous proteases, which are stereospecific for L-amino acids. mdpi.comnih.gov This significantly increases the peptide's resistance to degradation and prolongs its duration of action. nih.govresearchgate.net

Conformational Rigidity : Proline's cyclic side chain inherently restricts the peptide backbone's flexibility more than other amino acids. nih.govfrontiersin.org Using the D-enantiomer further constrains the available conformational space, contributing to a more stable and defined three-dimensional structure. mdpi.com

The importance of D-Pro can be probed by substituting it with L-Pro, which would favor a different type of turn geometry, or with other D-amino acids to assess the unique contribution of the proline ring structure.

Table 2: Impact of D-Amino Acid Substitution on Peptide Stability

| Peptide Type | Modification | Stability vs. Proteases | Reference |

| Linear Peptide | All L-amino acids | Susceptible to degradation | nih.gov |

| Linear Peptide | D-amino acid at C-terminus | Significantly increased | nih.gov |

| Cyclic Peptide | L-Proline | Disrupts α-helices and β-sheets | nih.gov |

| Cyclic Peptide | D-Proline | Induces stable β-turns | nih.govrsc.org |

| This table summarizes general findings on the effect of D-amino acid incorporation on peptide stability and structure. |

The designation L-Ph5 suggests a modified L-phenylalanine residue. Phenylalanine itself is a crucial residue in many peptide-protein interactions, often participating in hydrophobic and π-stacking interactions. Modifying the phenyl ring offers a rich avenue for SAR exploration.

Probing Binding Pockets : Substitutions on the phenyl ring (e.g., with halogen, methyl, or hydroxyl groups at different positions) can be used to probe the steric and electronic requirements of the binding pocket. researchgate.netresearchgate.net For example, adding a fluorine atom can enhance binding affinity through favorable interactions or by altering the electronics of the ring.

Covalent Stapling : Phenylalanine can be modified, for instance with an iodine atom, to participate in intramolecular C-H activation reactions with other residues like tryptophan, creating a "stapled" peptide with enhanced conformational stability. nih.gov

Systematic modification of the L-Ph5 residue, exploring different substituents and substitution patterns on the phenyl ring, is a key strategy to optimize the peptide's interaction with its target. nih.gov

Strategies for Modulating Biological Potency and Selectivity through Structural Design

The ultimate goal of SAR studies is to guide the rational design of improved molecules. Several overarching strategies are employed to enhance the potency and selectivity of cyclic peptides.

Conformational Constraint : As discussed, reducing the conformational flexibility of a peptide through cyclization, incorporation of rigidifying residues (Aib, D-Pro), or internal cross-linking (stapling) pre-organizes the molecule for binding, which can dramatically increase potency and selectivity. nih.govnih.govnih.gov

Side Chain Optimization : Fine-tuning the side chains of the amino acids that directly interact with the target ("hotspots") is crucial. This can involve isosteric replacements, homologation, or introducing novel functional groups to exploit specific interactions like hydrogen bonds, salt bridges, or hydrophobic contacts. nih.gov

Scaffold Decoration : Using a known small molecule binder as an "anchor" (like the warhead of L-Am7(S2Py)) and building a cyclic peptide scaffold around it can combine the favorable binding properties of the small molecule with the extensive interaction surface of the peptide, leading to highly potent and selective inhibitors. bakerlab.orgyoutube.com

Library Screening : The synthesis and screening of combinatorial peptide libraries, where multiple positions are varied simultaneously, allows for the rapid exploration of a vast chemical space to identify novel leads with desired properties. mdpi.comnih.gov Phage display is a powerful technique for screening extremely large libraries of cyclic peptides. nih.gov

Macrocyclization-Driven Optimization : For existing peptide inhibitors, macrocyclization is a powerful strategy to address limitations like off-target effects. By systematically optimizing the ring size and composition, it is possible to significantly enhance both potency and selectivity against the desired target. acs.orgsemanticscholar.org

Through the iterative application of these design and evaluation strategies, researchers can systematically refine the structure of a lead compound like cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) to achieve optimal biological potency and selectivity for its intended therapeutic purpose. nih.govnih.gov

Computational Approaches to SAR Prediction and Optimization

Computational strategies for peptide design can be broadly categorized into sequence-based and structure-based methods. nih.gov Sequence-based approaches utilize the physicochemical properties of the amino acids to optimize aspects like stability, toxicity, and immunogenicity. nih.gov Structure-based design, on the other hand, relies on the three-dimensional structure of the peptide and its target to predict and improve binding affinity and specificity. nih.gov

A key challenge in the computational modeling of cyclic peptides, especially those containing non-natural amino acids like α-aminoisobutyric acid (Aib) and D-amino acids, is the vast conformational space they can explore. researchgate.net To address this, various computational tools and algorithms have been developed. For instance, methods for the de novo design of cyclic peptides can generate novel sequences and predict their binding capabilities to protein targets. acs.org These approaches often involve creating libraries of virtual peptides and screening them computationally to identify promising candidates. researchgate.net

Molecular Dynamics (MD) simulations are a powerful tool for refining and evaluating the stability of designed peptide-protein complexes. frontiersin.orgnih.gov By simulating the dynamic behavior of the molecules in a solvent environment, researchers can assess the stability of the interactions and predict binding energies. frontiersin.orgnih.gov For example, a common approach involves identifying a peptide segment (epitope) at a protein-protein interface and using a cyclic peptide as a scaffold to mimic this epitope. frontiersin.orgnih.gov The stability of the resulting complex can then be evaluated through MD simulations, with metrics such as Root-Mean-Square Deviation (RMSD) and interaction energies providing insights into the quality of the designed binder. frontiersin.orgnih.gov

The incorporation of unnatural amino acids, such as Aib and D-Pro in cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-), presents unique challenges and opportunities for computational modeling. These residues can introduce conformational constraints that are not typical of standard amino acids. nih.govresearchgate.net D-amino acids, for instance, can access regions of the Ramachandran plot that are less favorable for L-amino acids, leading to unique backbone conformations. youtube.com Recent advancements in computational models, such as modifications to the AlphaFold framework, are beginning to address the challenge of accurately predicting the structures of peptides containing unnatural amino acids and D-amino acids. youtube.comnih.govnih.gov These models are being adapted to handle the different stereochemistry and conformational preferences of these residues. youtube.comnih.govnih.gov

The table below summarizes common computational techniques that would be applied to a peptide like cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) to predict its structure, activity, and guide optimization.

| Computational Method | Application in Peptide Design | Key Insights Provided |

| Homology Modeling | Building a 3D model of the peptide based on the known structure of a similar peptide. | Initial structural model for further refinement and analysis. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the peptide in solution or when bound to a target. frontiersin.orgnih.gov | Conformational flexibility, stability of peptide-target complexes, binding free energies. frontiersin.orgnih.gov |

| Docking | Predicting the preferred orientation of the peptide when it binds to a target protein. | Binding mode, key interactions (e.g., hydrogen bonds, hydrophobic contacts). |

| Quantum Mechanics (QM) | Calculating the electronic structure and properties of the peptide. | Accurate energetics, charge distribution, reactivity. |

| Free Energy Perturbation (FEP) | Calculating the relative binding affinities of different peptide analogs. | Quantitative prediction of the effect of amino acid substitutions on binding potency. |

| Machine Learning / AI (e.g., AlphaFold) | Predicting the 3D structure of the peptide from its amino acid sequence. youtube.com | De novo structure prediction, especially for peptides with no known structural template. youtube.com |

For a novel cyclic peptide, a typical computational workflow would start with generating a 3D model, followed by MD simulations to explore its conformational landscape. If a biological target is known, docking studies would be performed to predict the binding mode. The resulting complex would then be subjected to further MD simulations to assess its stability. To optimize the peptide, specific amino acid substitutions could be evaluated using methods like FEP to predict their impact on binding affinity. This iterative process of computational design, synthesis, and experimental testing is a powerful strategy for developing potent and selective peptide-based therapeutics. acs.org

Peptidomimetic Design Principles and Applications in Cyclic Peptide Research

Rationale and Objectives of Peptidomimetic Development

The primary motivation for developing peptidomimetics is to overcome the inherent limitations of natural peptides as therapeutic agents. longdom.org Peptides often suffer from poor metabolic stability due to enzymatic degradation, low bioavailability, and a lack of receptor selectivity. longdom.org The overarching goal of peptidomimetic design is to create molecules that retain the desirable biological activity of a parent peptide while exhibiting improved drug-like properties. drugdesign.org This involves modifying the peptide structure to enhance stability, control conformation, and improve interactions with biological targets. benthamscience.comnih.gov The design process can range from simple modifications of amino acid side chains to complete replacement of the peptide backbone with a non-peptidic scaffold. drugdesign.org

Classification of Peptidomimetics Based on Structural Similarity

Peptidomimetics can be categorized based on their structural resemblance to the original peptide. A common classification system divides them into four main classes:

Class A: These are modified peptides that closely resemble the parent peptide, often incorporating proteogenic amino acids with minimal alterations. wikipedia.orglifechemicals.comresearchgate.net

Class B: This class includes peptides with more significant modifications, such as the inclusion of multiple non-natural amino acids or substantial backbone alterations. wikipedia.orglifechemicals.comresearchgate.net The subject of this article, cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) , would fall into this category due to its cyclic nature and the presence of several non-natural amino acids.

Class C: These peptidomimetics feature a complete replacement of the peptide backbone with a non-peptidic framework, resulting in a small-molecule structure. lifechemicals.com

Class D: This class has the least resemblance to the parent peptide and is often identified through compound library screening or hit-to-lead optimization processes. lifechemicals.com

Strategies for Incorporating Non-Natural Amino Acids in Peptidomimetic Design

The incorporation of non-natural amino acids is a cornerstone of peptidomimetic design, offering a powerful tool to modulate the properties of a peptide. mdpi.com

Utilization of Conformationally Constrained Amino Acids

Another conformationally constrained residue in the target molecule is D-Proline (D-Pro) . The cyclic nature of the proline side chain already limits the phi (φ) torsion angle. The use of the D-enantiomer further influences the peptide's backbone geometry, often inducing specific turn structures that are critical for biological activity.

Backbone Modifications and Heterocyclic Ring Integration

Altering the peptide backbone is another key strategy to enhance stability and introduce novel structural features. rsc.org This can involve replacing amide bonds with more stable isosteres or integrating heterocyclic rings. nih.govnih.govacs.org In cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) , the L-Am7(S2Py) residue introduces a pyridyl disulfide group. This functionality is not only a significant modification to a standard amino acid side chain but also offers the potential for disulfide exchange reactions, which can be a mechanism for covalent interaction with a biological target or for probing the local environment.

The structure of the target molecule is a cyclic peptide, which itself represents a major backbone modification. Cyclization dramatically increases resistance to exopeptidases and can lock the peptide into a bioactive conformation. nih.gov

Cyclic Peptidomimetics as Tools for Probing Biological Systems

Cyclic peptides are valuable tools for investigating biological processes. psu.edu Their constrained conformations can lead to high binding affinity and selectivity for their targets. nih.gov Furthermore, the incorporation of specific functionalities can transform a cyclic peptide into a molecular probe. For instance, the L-Am7(S2Py) residue in cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) could potentially be used in chemical biology applications. The pyridyl disulfide moiety can react with free thiols on proteins, allowing for the identification of binding partners through affinity-based methods. researchgate.net Additionally, fluorescent tags could be incorporated into such a scaffold to create imaging agents for visualizing biological targets in vitro and in vivo. ed.ac.uk

Design of Conformationally Pre-Organized Peptidomimetics

The rational design of conformationally pre-organized peptidomimetics aims to create molecules that already possess the three-dimensional structure required for binding to their biological target. researchgate.net This approach is exemplified by the structure of cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) . The combination of the cyclic scaffold, the conformationally rigid Aib and D-Pro residues, and the specific stereochemistry of the other amino acids likely forces the molecule into a well-defined conformation. This pre-organization is expected to enhance binding affinity and selectivity compared to a more flexible linear peptide counterpart. upc.edu Computational modeling and spectroscopic techniques like NMR are often employed to predict and verify the conformational preferences of such designed peptidomimetics. nih.gov

Advanced Computational Design, Screening, and Optimization of Cyclic Peptides

De Novo Design Algorithms for Novel Cyclic Peptide Sequences

De novo design involves the creation of entirely new peptide sequences and structures with desired properties, rather than modifying existing ones. Computational algorithms are essential for this process, navigating the immense combinatorial possibilities to generate viable candidates. nih.gov These methods can be broadly divided into two main stages: backbone assembly and sequence design. nih.gov

Modern computational tools have been developed to design conformationally-restricted peptides, including those with disulfide crosslinks or N-to-C backbone cyclization. nih.gov These approaches can handle the complexities of non-canonical backbones, such as those containing a mix of L- and D-amino acids, which are incorporated to enhance stability and control geometry. nih.govrsc.org For instance, the Rosetta modeling suite has been successfully used for the de novo design of functional proteins and peptides. rsc.org In one approach, residues with specific dihedral angles (φ < 0) are assigned L-amino acids, while those with φ > 0 are designated as D-amino acids, and the inclusion of proline is favored to restrain backbone flexibility. rsc.org

The goal is to create peptides with highly pre-organized structures that complement their biological targets, a challenging task that requires simultaneous optimization of backbone geometry and side-chain composition to maximize binding affinity. rsc.org This has led to the successful design of hyperstable constrained peptides with novel folds, validated by NMR spectroscopy. nih.gov

Table 1: Comparison of De Novo Design Strategies for Constrained Peptides

| Design Strategy | Key Features | Advantages | Challenges |

| Structure-Based Backbone Generation | Assembles novel backbone structures based on geometric principles and energy functions. nih.gov | Enables the creation of entirely new peptide topologies not found in nature. nih.gov | Requires sophisticated backbone sampling methods that can handle cyclic and heterochiral structures. nih.gov |

| Target-Templated Design | Uses the structure of a biological target (e.g., a protein) as a template to design a shape-complementary peptide. rsc.org | High potential for creating potent inhibitors by focusing on a known binding site. rsc.org | Design process can be discarded if steric clashes with the target occur. rsc.org |

| Sequence-Independent Scaffolds | Designs peptide frameworks (e.g., using Cysteine/Penicillamine) that fold into specific structures regardless of the primary sequence. nih.govrsc.org | Scaffolds are highly stable and resistant to proteolysis; compatible with sequence randomization for library generation. nih.gov | May have limitations in the diversity of achievable three-dimensional shapes compared to other methods. |

Virtual Screening Methodologies for Cyclic Peptide Libraries

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those most likely to bind to a drug target. For cyclic peptides, this involves generating vast combinatorial 3D libraries and comparing them against pharmacophore models of target protein interfaces. nih.govacs.org This "reverse" virtual screening approach—using a tailored library to find suitable protein targets—helps identify which interactions are most "druggable" by cyclic peptides. acs.org

One study generated a virtual library of 108,659 multiconformer cyclic peptides and screened them against 372 reference pharmacophores derived from known protein-protein and protein-peptide interaction structures in the Protein Data Bank. nih.govacs.org This method successfully identifies not only potential lead compounds but also the protein interfaces that are most readily targetable by this class of molecules. nih.govacs.org The success of these screenings demonstrates that computational methods can effectively prioritize which targets should be pursued for experimental validation, saving considerable time and resources. nih.gov

Computational Prediction of Molecular Interactions and Binding Modes

Understanding how a cyclic peptide interacts with its target protein at an atomic level is crucial for optimization. Computational biology offers a suite of tools to predict these interactions and the resulting binding affinity.

Predicting the interaction between a peptide and a protein is fundamental to drug design. Computational methods for this task can be broadly categorized as structure-based or sequence-based. oup.com Structure-based methods use the 3D structures of the protein-peptide complex, while sequence-based methods rely on sequence information alone. oup.com

Programs like Scansite predict interactions by identifying modular domains in one protein and the short sequence motifs they recognize in another. nih.gov More advanced approaches use protein docking algorithms. However, a key challenge is that many protein interfaces are large and shallow, making them difficult for small molecules to target. frontiersin.org Peptides, being larger, are better suited for these targets. frontiersin.org Recent developments include computational methods like FragFold, which uses AlphaFold to systematically predict the binding of peptide fragments to their full-length protein targets, proving to be a sensitive predictor of inhibitory fragments. youtube.com

Predicting the binding affinity, quantified by the binding free energy (ΔG), is a primary goal of computational chemistry. Several physics-based methods are employed for this purpose, including alchemical free energy calculations and potential of mean force (PMF) estimations. nih.gov

Alchemical free energy methods compute the free energy change of non-physically transforming a ligand (the peptide) into nothing, both in solution and when bound to the protein. The difference provides the binding free energy. frontiersin.orgnsf.gov These calculations are computationally expensive but are becoming more feasible and accurate with advancements in hardware and software. nsf.gov A single-decoupling alchemical approach with implicit solvation has been shown to successfully calculate converged absolute binding free energies for a series of cyclic peptide-protein complexes, which can be challenging with other methods. frontiersin.org

PMF methods calculate the free energy profile along a dissociation pathway of the peptide from the protein's binding site. nih.gov These methods directly simulate the unbinding process, but can be difficult if the receptor protein is very flexible and undergoes significant conformational changes upon binding. aps.org

Table 2: Overview of Free Energy Calculation Methods for Peptide-Protein Binding

| Method | Principle | Common Application | Key Advantage |

| Alchemical Absolute Binding Free Energy | Calculates the work required to "annihilate" the peptide in the binding site versus in solvent. frontiersin.orgnih.gov | Predicting the absolute binding affinity of a single peptide to a protein. | Provides a rigorous, first-principles estimate of binding affinity. frontiersin.org |

| Alchemical Relative Binding Free Energy | Calculates the free energy difference of "mutating" one peptide into another, both in the binding site and in solvent. nih.govnsf.gov | Comparing the affinities of a series of related peptides to the same protein. | Often more computationally efficient and precise than absolute calculations for comparing analogs. nsf.gov |

| Potential of Mean Force (PMF) | Calculates the free energy profile as a function of the distance between the peptide and the protein. nih.govaps.org | Understanding the binding pathway and identifying transition states. | Provides insight into the mechanism of binding and unbinding. aps.org |

Integration of Machine Learning and Artificial Intelligence in Cyclic Peptide Discovery

The integration of machine learning (ML) and artificial intelligence (AI) has revolutionized molecular biology, and cyclic peptide design is no exception. These technologies are being used to predict structures, screen candidates, and design novel molecules with unprecedented speed and accuracy.

Recent approaches modify the AlphaFold network to handle the constraints of cyclization. nih.govjpt.com By adjusting how the model interprets the relative positions of amino acids, it can be "hacked" to recognize a cyclic sequence, enabling it to predict the 3D structure of a cyclic peptide from its sequence alone. youtube.com One such modified approach, AfCycDesign, can accurately predict the structures of native cyclic peptides and has been used to design thousands of new, stable macrocyclic peptides. nih.gov The accuracy of these predictions has been confirmed by X-ray crystallography, with designed structures matching computational models with less than 1.0 Å root-mean-square deviation (RMSD). nih.govnih.gov Furthermore, ML models are being trained on molecular dynamics simulation data to predict the complete structural ensembles of flexible cyclic peptides, achieving a massive improvement in speed over traditional simulations. researchgate.net

Generative Models for Peptide Sequence Design

For a complex target like cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) , a generative model would not be limited to the 20 proteinogenic amino acids. Instead, models like PepINVENT are specifically designed to navigate the vast space of both natural and non-natural amino acids to propose diverse and valid peptide designs. researchgate.netnih.gov Such a model could be trained on a dataset of cyclic peptides that includes various non-canonical residues, D-amino acids, and specific chemical linkers. The goal is to teach the model the underlying "chemical grammar" of what constitutes a stable and functional cyclic peptide.

| Generated Sequence | Key Residues | Predicted Binding Affinity (nM) | Predicted Permeability Score | Novelty Flag |

|---|---|---|---|---|

| cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) | Am7(S2Py), Aib, D-Pro | 5.2 | 0.78 | Yes |

| cyclo(-L-Arg-Aib-L-Phe-D-Pro-) | Aib, D-Pro | 45.8 | 0.45 | No |

| cyclo(-L-Am7(S2Py)-Gly-L-Tyr-D-Pro-) | Am7(S2Py), D-Pro | 12.3 | 0.65 | Yes |

| cyclo(-L-Lys-Aib-L-Ph5-L-Pro-) | Aib, Ph5 | 88.1 | 0.51 | Yes |

Bioinformatics Tools and Databases for Cyclic Peptide Research

The design and analysis of novel cyclic peptides are supported by a growing ecosystem of specialized bioinformatics tools and databases. These resources are essential for predicting structure, understanding properties, and cataloging the expanding universe of cyclic peptides.

Databases: Comprehensive databases are a cornerstone for training generative models and for comparative analysis. While many databases focus on natural peptides, several are crucial for cyclic and non-canonical peptide research.

CyclicPepedia: A comprehensive knowledge base containing data on over 8,700 natural and synthetic cyclic peptides. biosino.orgoup.comcncb.ac.cn It includes information on sequences, structures, physicochemical properties, and biological sources, making it a valuable resource for developing and validating new designs. biosino.orgcncb.ac.cn

CyBase: A curated database focused on naturally occurring backbone-cyclized proteins and their synthetic derivatives. nih.gov It provides a centralized repository of sequence, structure, and activity information. nih.gov

CycPeptMPDB: A specialized database focused on the membrane permeability of cyclic peptides, a critical property for drug development. cycpeptmpdb.com It contains data for nearly 8,000 structurally diverse cyclic peptides. cycpeptmpdb.com

NCPbook: A database dedicated to non-canonical peptides (NCPs) generated from regions of the genome previously considered non-coding. oup.com This is vital for understanding the full scope of peptide diversity. oup.com

Computational Tools: A variety of software tools are employed to model and analyze complex cyclic peptides containing non-canonical amino acids.

Structure Prediction: Accurately predicting the three-dimensional structure is critical. While traditional methods like Rosetta and molecular dynamics (MD) simulations are powerful, they can be computationally intensive. cbirt.netfrontiersin.org Newer deep learning-based tools have revolutionized this space. AlphaFold and its derivatives like HighFold have shown exceptional accuracy in predicting protein structures and are being adapted for cyclic peptides, even those with disulfide bridges or head-to-tail cyclization. cbirt.netoup.comjpt.com

Property Prediction and Docking: Tools like AutoDock CrankPep (ADCP) are used for docking cyclic peptides to their protein targets, although they can be limited by peptide size and require known target structures. oup.com Other platforms offer modules to predict key drug-like properties, including solubility, stability, and permeability, which are essential for optimizing therapeutic candidates. youtube.com

Non-Canonical Peptide Identification: Specialized algorithms are needed to identify peptides with non-standard residues from experimental data. moPepGen is a graph-based algorithm that can comprehensively identify non-canonical peptides arising from various genomic and transcriptomic variations, including those from circular RNA. nih.govresearchgate.net This allows researchers to discover entirely new peptide sequences from proteomic datasets.

These computational tools and databases form an integrated pipeline. A generative model might propose a novel sequence like cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) . Its structure could then be predicted using HighFold, its membrane permeability assessed against data in CycPeptMPDB, and its binding to a target modeled with docking software. This synergy between generative AI, predictive algorithms, and curated data is accelerating the development of next-generation cyclic peptide therapeutics.

| Tool/Database | Primary Function | Applicability to cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) |

|---|---|---|

| CyclicPepedia | Database of known cyclic peptides and their properties. biosino.orgoup.com | Provides comparative data for physicochemical properties and structural motifs. |

| PepINVENT | Generative AI model for de novo peptide design. researchgate.netnih.gov | Capable of generating novel sequences incorporating non-canonical residues like Aib and Am7(S2Py). |

| HighFold | Deep learning-based 3D structure prediction. cbirt.netoup.com | Predicts the 3D conformation of the cyclic backbone and side chains, including D-Pro and Aib constraints. |

| moPepGen | Algorithm for identifying non-canonical peptides from proteomic data. nih.govresearchgate.net | Could identify novel peptides with similar non-standard residues in biological samples. |

| CycPeptMPDB | Database of cyclic peptide membrane permeability. cycpeptmpdb.com | Used to benchmark and predict the permeability of the novel peptide structure. |

Future Directions in Cyclic Peptide Research and Development

Emerging Synthetic Strategies for Highly Complex Cyclic Peptides

The synthesis of structurally complex cyclic peptides remains a significant challenge. nih.govresearchgate.net Traditional methods, such as solid-phase peptide synthesis (SPPS) and various cyclization techniques, are continuously being refined to improve efficiency and yield. nih.govmdpi.comnih.gov

Key emerging strategies include:

Novel Cyclization Techniques: Researchers are exploring new methods for macrocyclization, the critical step in forming the cyclic backbone. mdpi.comnih.gov These include the development of more efficient coupling reagents and chemoenzymatic approaches that offer greater control over the cyclization process. nih.govresearchgate.net

Orthogonal Protection Strategies: The use of orthogonal protecting groups is crucial for the synthesis of complex peptides with multiple functional groups. nih.govresearchgate.net Advances in this area allow for the selective modification of specific amino acid side chains, enabling the incorporation of unique functionalities.

Synthesis of Unnatural Amino Acids: The incorporation of non-proteinogenic amino acids, such as the Aib (α-aminoisobutyric acid) and a hypothetical "L-Ph5" in our target compound, can introduce conformational constraints and novel chemical properties. gla.ac.uknih.gov The development of efficient synthetic routes to these building blocks is a key area of research.

| Synthetic Strategy | Description | Potential Impact on Complex Cyclic Peptides |

| Chemoenzymatic Synthesis | Combines chemical synthesis with enzymatic reactions for specific bond formations. | Offers high selectivity and milder reaction conditions, reducing side reactions. nih.gov |

| Late-Stage Functionalization | Modifies the cyclic peptide scaffold after its formation. | Allows for the rapid generation of a library of analogs from a common precursor. |

| Flow Chemistry | Performs reactions in a continuous-flow reactor. | Can improve reaction efficiency, scalability, and safety for certain synthetic steps. |

Advances in High-Throughput Biophysical Characterization

Once synthesized, the detailed characterization of a cyclic peptide's structure and function is paramount. High-throughput methods are becoming increasingly important for screening large libraries of cyclic peptides to identify lead candidates.

Modern characterization techniques include:

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) are indispensable for sequencing cyclic peptides and identifying post-translational modifications. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR provides detailed information about the three-dimensional structure and dynamics of cyclic peptides in solution. gla.ac.uknih.govresearchgate.netresearchgate.net

High-Throughput Screening Assays: The development of automated screening platforms allows for the rapid evaluation of the biological activity of large numbers of cyclic peptides. nih.govnih.gov

| Characterization Technique | Information Provided | Relevance to Cyclic Peptides |

| Surface Plasmon Resonance (SPR) | Real-time binding affinity and kinetics. | Crucial for quantifying interactions with target proteins. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding. | Provides a complete thermodynamic profile of the interaction. |

| Circular Dichroism (CD) Spectroscopy | Secondary structure information. | Helps to assess the conformational properties of the peptide. gla.ac.uk |

Refinement and Integration of Multiscale Computational Modeling

Computational modeling plays a crucial role in the rational design and understanding of cyclic peptide behavior. nih.govrsc.org These methods allow researchers to predict the structure, dynamics, and binding properties of cyclic peptides before their synthesis.

Key areas of advancement are:

Improved Force Fields: The development of more accurate force fields is essential for realistically simulating the behavior of peptides, especially those containing unnatural amino acids. acs.orgrsc.org

Enhanced Sampling Methods: Techniques like replica-exchange molecular dynamics (REMD) and metadynamics are used to explore the conformational landscape of flexible cyclic peptides. acs.orgbiorxiv.org

Machine Learning and AI: The integration of machine learning and artificial intelligence is accelerating the prediction of peptide structures and their properties, including cell permeability and binding affinity. rsc.orgrsc.orgnih.gov Recently, methods like AlphaFold have been adapted for the prediction of cyclic peptide structures. youtube.combiorxiv.org

| Computational Approach | Application in Cyclic Peptide Research | Future Outlook |

| Molecular Dynamics (MD) Simulations | Predicting conformational ensembles and binding modes. nih.govacs.org | Integration with machine learning to enhance predictive accuracy. rsc.orgnih.gov |

| Quantum Mechanics (QM) | Calculating electronic properties and reaction mechanisms. | Application to larger systems through QM/MM (Quantum Mechanics/Molecular Mechanics) methods. |

| Virtual Screening | Identifying potential binders from large compound libraries. | Increased use of AI-driven approaches for more efficient screening. nih.gov |

Broader Scientific Applications of Cyclic Peptides as Research Probes

Beyond their therapeutic potential, cyclic peptides are valuable tools for basic research. rsc.orgncl.ac.uk Their ability to bind to specific biological targets with high affinity makes them excellent probes for studying cellular processes.

Applications as research probes include:

Target Identification and Validation: Cyclic peptides can be used to identify and validate new drug targets by selectively modulating their function. rsc.orgncl.ac.uk

Imaging Probes: By conjugating a cyclic peptide to a fluorescent dye or a radionuclide, it can be used to visualize the localization and dynamics of its target in cells and tissues.

Probing Protein-Protein Interactions (PPIs): Cyclic peptides are particularly well-suited to inhibit or stabilize PPIs, which are often challenging targets for small molecules. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the key structural and functional characteristics of cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-), and how do they influence experimental design?

- Methodological Answer : The compound’s cyclic structure, non-canonical amino acids (e.g., Aib, D-Pro), and disulfide-like S2Py moiety necessitate specialized characterization techniques. Use nuclear magnetic resonance (NMR) for conformational analysis, X-ray crystallography for absolute stereochemistry, and mass spectrometry (MS) for molecular weight validation . For functional studies, prioritize assays sensitive to cyclic peptide stability, such as enzymatic degradation resistance tests under physiological conditions .

Q. How can researchers optimize the synthesis of cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) given its complex residues?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry is recommended for Aib and D-Pro incorporation. For the S2Py (dithiopyridine) bridge, employ oxidative folding under controlled redox conditions (e.g., glutathione buffer) to ensure correct disulfide bond formation. Purification via reverse-phase HPLC with gradient elution (e.g., 0.1% TFA in acetonitrile/water) is critical to isolate the target compound .

Q. What analytical techniques are most reliable for quantifying cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., ¹³C/¹⁵N analogs) ensures precision. For low-concentration detection in tissue samples, optimize extraction protocols using acetonitrile precipitation followed by solid-phase extraction (SPE) to minimize matrix effects .

Advanced Research Questions

Q. How do conformational dynamics of cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) affect its bioactivity, and what computational tools can predict these interactions?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) can model the peptide’s stability in lipid bilayers or protein-binding pockets. Pair these with circular dichroism (CD) spectroscopy to validate secondary structure predictions. For bioactivity, use surface plasmon resonance (SPR) to quantify binding kinetics with target receptors .

Q. What experimental strategies resolve contradictions in reported bioactivity data for cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-)?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, ionic strength). Conduct dose-response studies across multiple cell lines (e.g., A549, HCT-116) with standardized protocols. Include positive/negative controls (e.g., cyclo(His-Pro) for neuroprotection assays) and validate findings using orthogonal methods, such as CRISPR-mediated gene knockout to confirm target specificity .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics and toxicity of cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-)?

- Methodological Answer : Use rodent models with intravenous and oral administration routes to assess bioavailability. Monitor plasma half-life via LC-MS and tissue distribution using radiolabeled analogs (e.g., ¹⁴C). For toxicity, conduct OECD-compliant acute/chronic studies, including histopathology and serum biomarkers (e.g., ALT, AST). Incorporate PBPK modeling to extrapolate human dosing .

Q. What are the implications of cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-)’s resistance to proteolytic degradation, and how can this be leveraged for therapeutic applications?

- Methodological Answer : Test stability against proteases (e.g., trypsin, chymotrypsin) and human serum. Compare degradation rates to linear analogs to quantify cyclic structure advantages. For therapeutic use, engineer analogs with PEGylation or lipid conjugation to enhance circulation time, and evaluate efficacy in disease models (e.g., cancer xenografts) .

Research Frameworks

- PICO Framework : Use to formulate hypotheses (e.g., "In in vitro cancer models (P), does cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) (I) compared to standard chemotherapeutics (C) improve apoptosis induction (O)?").

- FINER Criteria : Ensure questions are Feasible (e.g., synthesizable), Novel (e.g., unexplored S2Py interactions), and Relevant (e.g., targeting undruggable proteins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.